molecular formula C15H19ClN2O2 B7455436 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No. B7455436
M. Wt: 294.77 g/mol
InChI Key: FTKXBZXMLLWRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide, also known as BAY 59-3074, is a novel and potent antagonist of the cannabinoid receptor CB1. It was first synthesized by Bayer AG in 2005 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 inhibits the activity of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 can reduce food intake and body weight in animal models of obesity by inhibiting the activity of the endocannabinoid system. It has also been shown to improve glucose metabolism in diabetic animals by reducing insulin resistance and increasing insulin sensitivity. Additionally, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 has been investigated for its potential use in treating drug addiction, specifically for its ability to block the rewarding effects of cannabinoids.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

For research on 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 include investigating its potential therapeutic applications in other diseases such as anxiety and depression, as well as further exploring its mechanism of action and potential side effects. Additionally, the development of more potent and long-lasting CB1 receptor antagonists may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 involves a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 4-methylpiperidine to form 2-chloro-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with ethyl 2-oxo-2-(2-oxoethyl)acetate to produce the final product, 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.

Scientific Research Applications

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide 59-3074 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in diabetic animals. Additionally, it has been investigated for its potential use in treating drug addiction, specifically for its ability to block the rewarding effects of cannabinoids.

properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-11-6-8-18(9-7-11)14(19)10-17-15(20)12-4-2-3-5-13(12)16/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKXBZXMLLWRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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